N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6OS/c16-9(7-4-17-14-13-7)12-6-2-1-3-15-8(6)10-5-11-15/h1-5H,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQBRDTPWJMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)NC(=O)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar microwave-assisted methods. The broad substrate scope and good functional group tolerance of this methodology make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, and Pb(OAc)4 are commonly used oxidizing agents.
Reduction: NaBH4 is a typical reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide is its potential as an anticancer agent. Research indicates that compounds with a triazole-pyridine structure can inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers. Inhibiting this pathway can reduce tumor growth and metastasis in breast carcinoma models .
Case Study: AXL Inhibition
A study demonstrated that derivatives of this compound effectively inhibited AXL receptor activity in vitro and in vivo. The results showed a significant reduction in cell proliferation and increased apoptosis in cancer cell lines treated with the compound .
Antimicrobial Properties
The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi has been documented in several studies. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study: Inhibition of Inflammatory Markers
In vitro studies have demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways.
Case Study: Neuroprotection in Animal Models
Animal studies have shown that administration of this compound prior to induced neurotoxicity resulted in improved cognitive function and reduced neuronal death .
Synthesis and Structural Variations
The synthesis of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl derivatives has been achieved through various methods including cyclization reactions involving readily available starting materials. The ability to modify the structure allows for the exploration of structure-activity relationships (SAR) which is crucial for optimizing biological activity.
Mechanism of Action
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and as an inhibitor of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various signaling pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyridine Derivatives
a) 8-Cyano-[1,2,4]Triazolo[1,5-a]Pyridines
- Structure: 8-Cyano substitution on the triazolopyridine core.
- Synthesis : Prepared via palladium-catalyzed substitution of 8-bromo intermediates with zinc cyanide .
- Activity: These derivatives act as PDE10 inhibitors, with inhibitory potency influenced by electronic effects of the cyano group.
- Comparison: The thiadiazole-carboxamide substituent in the target compound may enhance solubility or binding affinity compared to the cyano group, though this requires experimental validation.
b) 8-Bromo-[1,2,4]Triazolo[1,5-a]Pyridines
- Role : Key intermediates for further functionalization (e.g., Suzuki couplings or nucleophilic substitutions).
Quinazoline-Pyrazole Hybrids
N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl] Aldehyde Hydrazones
- Structure : Combines quinazoline, pyrazole, and aldehyde hydrazone moieties .
- Synthesis: Multi-step reactions starting from 4-chloroquinazoline and 3-amino-4-pyrazolecarboxylate .
- Activity : Antimicrobial (e.g., inhibition of Fusarium graminearum and Valsa mali at 50 μg/mL) .
- Comparison :
- The triazolopyridine-thiadiazole hybrid lacks the aldehyde hydrazone group, which may reduce antimicrobial breadth but improve metabolic stability.
- Thiadiazole’s electron-deficient nature could mimic the quinazoline’s role in target engagement, though with distinct steric effects.
Thiadiazole-Containing Herbicides
- Examples : Commercial herbicides like sulfentrazone.
- Activity: Target protoporphyrinogen oxidase (PPO), inducing oxidative stress in plants .
Biological Activity
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula : C₉H₆N₆OS
- Molecular Weight : 246.25 g/mol
- CAS Number : [Not provided in the search results]
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-[1,2,4]triazolo[1,5-a]pyridin derivatives. For instance:
- Mechanism of Action : These compounds exhibit significant inhibitory effects on the ERK signaling pathway. This leads to decreased phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT . Such modulation results in induced apoptosis and cell cycle arrest in cancer cells.
- Case Study : In a study involving MGC-803 cells (a gastric cancer cell line), the most active derivative demonstrated an IC₅₀ value of approximately 3.91 μM. The compound effectively inhibited cell growth and induced G2/M phase arrest .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 3.91 | ERK pathway inhibition |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound 4 | MGC-803 | 2.1 | LSD1/KDM1A inhibitor |
Antimicrobial Activity
The thiadiazole scaffold is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives containing this moiety can effectively combat various bacterial strains.
- Activity Spectrum : Thiadiazole compounds have shown significant activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Therapeutic Applications
The versatility of N-[1,2,4]triazolo[1,5-a]pyridin derivatives extends to their potential as therapeutic agents for various conditions mediated by receptor tyrosine kinases.
Q & A
What are the key synthetic strategies for preparing N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves functionalizing the [1,2,4]triazolo[1,5-a]pyridine core at the 8-position. A common approach is nucleophilic substitution of halogenated intermediates (e.g., 8-bromo derivatives) with thiadiazole-carboxamide moieties. Palladium-catalyzed cross-coupling reactions using zinc cyanide or potassium hexacyanoferrate(II) can introduce nitrile groups, which may be further modified . For example, 8-bromo-[1,2,4]triazolo[1,5-a]pyridines undergo substitution with carboxamide-bearing thiadiazoles under optimized conditions (e.g., Pd catalysts, 80–120°C, DMF solvent). Post-synthesis purification via preparative HPLC is critical to isolate high-purity products .
How can researchers confirm the structural integrity and purity of this compound?
Level: Basic
Methodological Answer:
Advanced spectroscopic and chromatographic techniques are essential:
- NMR Spectroscopy: H and C NMR confirm the presence of the triazolo-pyridine and thiadiazole rings by identifying characteristic shifts (e.g., aromatic protons at δ 7.5–9.0 ppm and thiadiazole carbons at δ 160–170 ppm) .
- HPLC-MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNOS: 340.03), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
- IR Spectroscopy: Peaks at ~1650 cm (amide C=O) and ~2200 cm (nitrile, if present) validate functional groups .
What reaction parameters critically influence yield in multi-step syntheses of this compound?
Level: Advanced
Methodological Answer:
Key parameters include:
- Catalyst Selection: Pd(PPh) vs. CuBr/1,10-phenanthroline affects cross-coupling efficiency. Pd catalysts yield higher selectivity for triazolo-pyridine intermediates .
- Temperature Control: Substitution reactions require precise heating (80–120°C) to avoid decomposition of the thiadiazole moiety .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction removal via vacuum distillation .
- Purification: Gradient elution in preparative HPLC (e.g., 20–80% acetonitrile in 0.1% TFA water) resolves structurally similar by-products .
How can researchers evaluate the biological activity of this compound, and what mechanisms are implicated?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition Assays: For PDE10 or kinase targets, use fluorescence polarization (FP) or TR-FRET assays with recombinant enzymes. IC values <1 μM suggest high potency .
- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 1–64 μg/mL concentrations .
- Mechanistic Studies: Molecular docking (AutoDock Vina) predicts interactions with tubulin or mGlu5 receptors. Follow-up surface plasmon resonance (SPR) validates binding kinetics .
How should researchers address contradictions in reported bioactivity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinases) .
- Structural Analogues: Subtle differences in substituents (e.g., 8-cyano vs. 8-carboxamide) drastically alter target affinity. Re-synthesize disputed compounds and retest under identical conditions .
- Cellular Context: Use isogenic cell lines (e.g., HEK293 vs. HepG2) to assess cell-type-specific effects. Transcriptomic profiling (RNA-seq) may reveal off-target pathways .
What computational methods predict the reactivity and stability of this compound?
Level: Advanced
Methodological Answer:
- DFT Calculations: Gaussian 09 with B3LYP/6-31G(d) basis set models electron density, identifying nucleophilic sites (e.g., pyridine N-atom) and stability under physiological pH .
- Molecular Dynamics (MD): GROMACS simulations (50 ns, CHARMM36 force field) predict solvation effects and conformational flexibility of the thiadiazole-carboxamide group .
- ADMET Prediction: SwissADME estimates LogP (~2.1) and topological polar surface area (~95 Ų), indicating moderate blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
